Unique Mechanism of Action: Transcriptional Repression of pri-miR-21 vs. Post-Transcriptional Processing Inhibitors
microRNA-21-IN-1 (compound A7) inhibits miR-21 expression by reducing the level of its primary transcript, pri-miR-21, a transcriptional mechanism distinct from most reported small-molecule miR-21 inhibitors (such as AC1MMYR2 and streptomycin) that directly bind to pre-miR-21 and block Dicer-mediated maturation [1]. This was confirmed via RT-qPCR analysis showing reduced pri-miR-21 levels in HeLa cells treated with compound A7, whereas most previously discovered inhibitors do not affect pri-miR-21 transcription [1].
| Evidence Dimension | Mechanism of miR-21 inhibition |
|---|---|
| Target Compound Data | Reduction in pri-miR-21 expression (transcriptional repression) [1] |
| Comparator Or Baseline | AC1MMYR2, streptomycin, and other pre-miR-21 binding inhibitors: Block Dicer-mediated processing without affecting pri-miR-21 [1] |
| Quantified Difference | Qualitative difference in mechanism (transcriptional vs. post-transcriptional inhibition) [1] |
| Conditions | HeLa cells, RT-qPCR [1] |
Why This Matters
This unique mechanism provides a tool to study transcriptional control of miR-21, enabling research applications that post-transcriptional inhibitors cannot address.
- [1] Xi XX, et al. Identification of benzamides derivatives of norfloxacin as promising microRNA-21 inhibitors via repressing its transcription. Bioorganic & Medicinal Chemistry. 2022; 67:116836. View Source
